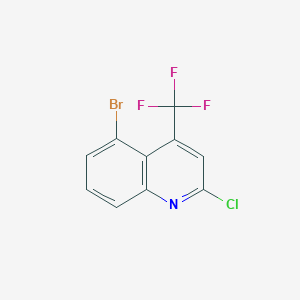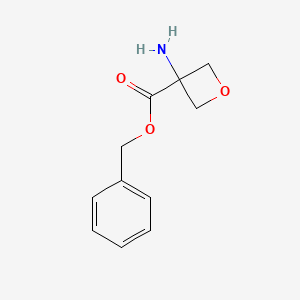
7-(2,5-Dimethylbenzyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,5-Dimethylbenzyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with a 2,5-dimethylbenzyl group and a hydrazinyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-Dimethylbenzyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions One common method involves the alkylation of a purine derivative with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
7-(2,5-Dimethylbenzyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can introduce various functional groups onto the benzyl moiety.
科学的研究の応用
7-(2,5-Dimethylbenzyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 7-(2,5-Dimethylbenzyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This can result in the inhibition of key biological pathways, such as cell division or protein synthesis, which is why the compound is being investigated for its anticancer properties.
類似化合物との比較
Similar Compounds
8-Hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks the benzyl substitution, which may affect its biological activity.
7-Benzyl-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but without the dimethyl groups on the benzyl ring.
Uniqueness
The presence of the 2,5-dimethylbenzyl group in 7-(2,5-Dimethylbenzyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione imparts unique chemical and biological properties. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
特性
分子式 |
C16H20N6O2 |
|---|---|
分子量 |
328.37 g/mol |
IUPAC名 |
7-[(2,5-dimethylphenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H20N6O2/c1-9-5-6-10(2)11(7-9)8-22-12-13(18-15(22)19-17)20(3)16(24)21(4)14(12)23/h5-7H,8,17H2,1-4H3,(H,18,19) |
InChIキー |
QTOWPTUOGRWPKY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(N=C2NN)N(C(=O)N(C3=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14785483.png)
![[4-(2-Chloroethoxy)phenyl][6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]methanone](/img/structure/B14785493.png)

![5,14,23-tribromo-9,18,27-trihexyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene](/img/structure/B14785502.png)


![{4'-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetic acid ethyl ester](/img/structure/B14785517.png)


![tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-ethylcarbamate](/img/structure/B14785537.png)


